molecular formula C17H19NO5 B579845 (2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol CAS No. 421583-14-4

(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol

Cat. No.: B579845
CAS No.: 421583-14-4
M. Wt: 317.341
InChI Key: HZSAQOVOGNCGNL-UTQGOSHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol is a natural product found in Cephalotaxus harringtonia with data available.

Properties

IUPAC Name

(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14+,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSAQOVOGNCGNL-UTQGOSHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]23[C@H]4[C@@H]([C@@H]([C@@H]2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Reactant of Route 2
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Reactant of Route 3
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Reactant of Route 4
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Reactant of Route 5
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Reactant of Route 6
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Customer
Q & A

Q1: What is Cephalocyclidin A and where is it found?

A1: Cephalocyclidin A is a novel alkaloid with a unique fused-pentacyclic skeleton and six consecutive chiral centers. [] It was first isolated from the fruits of the plum yew tree, Cephalotaxus harringtonia var. nana. []

Q2: What is the chemical structure of Cephalocyclidin A?

A2: Cephalocyclidin A's structure is characterized by a complex pentacyclic ring system. Its molecular formula is C20H23NO5 and it has a molecular weight of 357.40 g/mol. [] The structure was elucidated using spectroscopic data, including NMR and X-ray crystallography. []

Q3: Have there been any successful total syntheses of Cephalocyclidin A?

A3: Yes, a total synthesis of (-)-Cephalocyclidin A has been achieved. [] One notable approach utilized a catalytic enantioselective polycyclization of tertiary enamides with silyl enol ethers, employing a copper catalyst and a novel spiropyrroline-derived oxazole ligand. [] This method allowed for the construction of the bicyclic and tricyclic N-heterocycles that form the core structure of Cephalocyclidin A. [] Another study explored an intramolecular formal [3 + 2] cationic cycloaddition strategy as a key step in synthesizing the molecule. []

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